

Technical Guide: Characterization and Purification of 2,4-Dimethylpyrimidine-5-carboxamide[1][2]

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Compound of Interest

Compound Name:	2,4-Dimethylpyrimidine-5-carboxamide
CAS No.:	53554-30-6
Cat. No.:	B1616421

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CAS: 53554-30-6 Formula: C₇H₉N₃O Molecular Weight: 151.17 g/mol [1]

Executive Summary

2,4-Dimethylpyrimidine-5-carboxamide is a critical heterocyclic intermediate used in the synthesis of kinase inhibitors and CRAC (Calcium Release-Activated Calcium) channel modulators.[1][2] Its purity is paramount because the 5-carboxamide moiety is often the reactive handle for further scaffolding, or the final polar headgroup in bioactive molecules.[1][2]

This guide moves beyond standard datasheets to provide a self-validating purification and characterization workflow. It addresses the specific challenges of this molecule: distinguishing it from its hydrolysis product (the carboxylic acid) and removing unreacted nitrile precursors.[2]

Physicochemical Profile & Solubility Logic

Understanding the physical behavior of the molecule dictates the purification strategy.[2] The pyrimidine ring introduces basicity, while the amide group provides hydrogen bond donor/acceptor sites, significantly influencing solubility.[2]

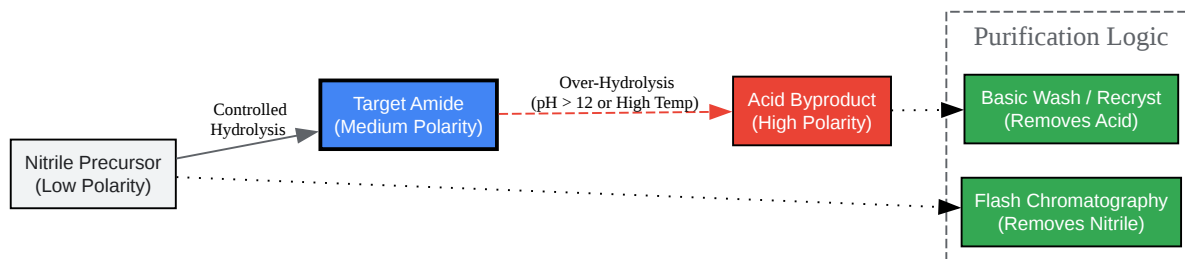
Property	Specification	Experimental Insight
Appearance	White to pale yellow solid	Yellowing often indicates oxidation or trace nitrile impurities.[1]
Melting Point	198–202 °C (Typical range)	Sharpness of MP is the first indicator of amide purity vs. acid contamination.[2]
pKa (Predicted)	~2.5 (Pyrimidine N)	Protonation in strong acid aids in removal of non-basic impurities.[1][2]
Solubility	DMSO, Methanol, DMF	High solubility in polar aprotic solvents.[2]
Insolubility	Hexanes, Diethyl Ether	Useful for triturating crude solids to remove non-polar byproducts.[2]

Impurity Fate Mapping

The synthesis of **2,4-dimethylpyrimidine-5-carboxamide** typically proceeds via the hydrolysis of 2,4-dimethylpyrimidine-5-carbonitrile or the amidation of the ethyl ester.[1][2]

key Impurities:

- Starting Material (Nitrile): Incomplete hydrolysis.[1][2] Less polar than the amide.[1][2]
- Over-Hydrolysis Product (Carboxylic Acid): 2,4-dimethylpyrimidine-5-carboxylic acid.[1][2] More polar and acidic.[1][2]
- Regioisomers: Rare, but possible if the pyrimidine ring construction was non-selective.[2]



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Figure 1: Impurity fate map illustrating the balance required during synthesis and the logic for separation.

Purification Protocols

Two distinct methods are provided.^{[1][2][3]} Method A is best for small-scale, high-purity requirements (<5g).^{[1][2]} Method B is scalable for larger batches (>10g).^{[1][2]}

Method A: Flash Column Chromatography (High Purity)

The polarity difference between the nitrile (starting material) and the amide allows for effective separation on silica gel.^[2]

- Stationary Phase: Silica Gel 60 (230–400 mesh).^{[1][2]}
- Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).^{[1][2]}
- Gradient Protocol:
 - Equilibrate column with 100% DCM.^{[1][2]}
 - Load sample (dissolved in minimal DCM/MeOH 9:1).
 - Run isocratic 100% DCM for 2 CV (Column Volumes) to elute non-polar impurities.^{[1][2]}
 - Ramp to 5% MeOH in DCM over 10 CV.^{[1][2]} The product typically elutes at 3–5% MeOH.^{[1][2]}

- Flush with 10% MeOH to remove the carboxylic acid impurity (if present).[1][2]
- Validation: Check fractions via TLC (DCM:MeOH 9:1). The amide () will be below the nitrile ().[1][2]

Method B: Recrystallization (Scalable)

This method exploits the steep solubility curve of the amide in ethanol.[2]

- Solvent System: Ethanol (95%) or Ethanol/Water (9:1).[1][2]
- Dissolution: Suspend the crude solid in Ethanol (10 mL per gram). Heat to reflux (approx. 78 °C) until fully dissolved.[1][2] If particulates remain, hot filter.[2]
- Crystallization: Allow the solution to cool slowly to room temperature (25 °C) over 2 hours. Then, cool to 0–4 °C in an ice bath for 1 hour.
 - Note: Rapid cooling traps impurities.[1][2] Slow cooling is essential.[1][2]
- Isolation: Filter the crystals under vacuum. Wash the cake with cold Ethanol (0 °C).
- Drying: Dry in a vacuum oven at 45 °C for 12 hours to remove solvent residues.

Characterization & Validation

A self-validating system requires orthogonal analytical methods. Do not rely on a single metric.

Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule simplifies the spectrum, making impurities easy to spot.[2]

- Solvent: DMSO-
(Chloroform-
often gives broad amide peaks).[1][2]

Proton (H)	Shift (ppm)	Multiplicity	Integration	Assignment
H-6	8.80 – 9.00	Singlet	1H	Aromatic proton between N and C=O.[1]
NH ₂	7.50 – 8.00	Broad Singlets	2H	Amide protons (often appear as two distinct humps).[1][2]
CH ₃ (C2)	2.60 – 2.70	Singlet	3H	Methyl adjacent to two nitrogens.[1][2]
CH ₃ (C4)	2.40 – 2.50	Singlet	3H	Methyl adjacent to one nitrogen.[1][2]

HPLC Purity Method

This method separates the amide from the potential carboxylic acid hydrolysis product.[1][2]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μm).[2]
- Mobile Phase A: Water + 0.1% Formic Acid.[1][2]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]
- Flow Rate: 1.0 mL/min.[1][2]
- Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1][2]

Gradient Table:

Time (min)	% B	Event
0.0	5	Injection
10.0	95	Gradient Ramp
12.0	95	Wash

| 12.1 | 5 | Re-equilibration |[1]

Mass Spectrometry (LC-MS)[1]

- Ionization: ESI (Positive Mode).[1][2]

- Expected Ion:

m/z.[1][2]

- Common Adducts:

m/z.[1][2]

Troubleshooting & Expert Insights

Issue: Product is colored (Yellow/Brown)

- Cause: Oxidation of trace amine precursors or polymerization of impurities.[1][2]
- Solution: Dissolve in DCM/MeOH, treat with activated charcoal (10% w/w), stir for 30 mins, filter through Celite, and re-crystallize.

Issue: Low Yield in Recrystallization

- Cause: The amide is moderately soluble in ethanol even at room temperature.[1][2]
- Solution: Use a "Anti-solvent" method.[1][2] Dissolve in minimal hot Methanol, then slowly add Diethyl Ether or Hexanes until the solution turns cloudy. Cool to precipitate.[1][2]

Issue: Presence of Carboxylic Acid (NMR peak > 12 ppm)

- Cause: Over-hydrolysis during synthesis or wet storage.[1][2]
- Solution: Wash the organic layer (during extraction) with saturated Sodium Bicarbonate ().[1][2] The acid will partition into the aqueous layer; the amide will remain in the organic layer.[2]

References

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